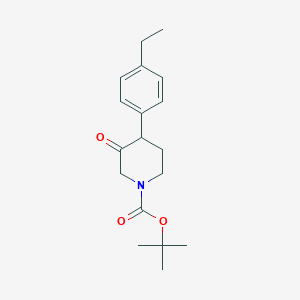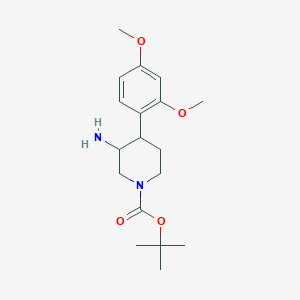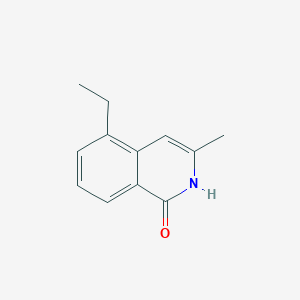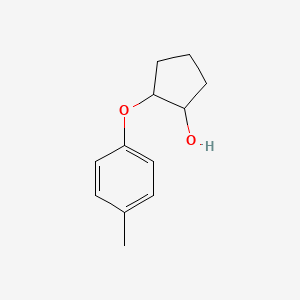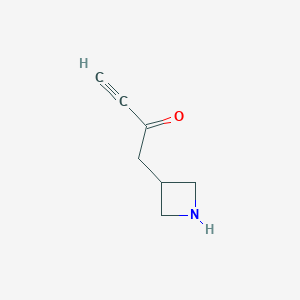![molecular formula C14H21ClO B13171404 (1R)-1-[2,4-Bis(propan-2-yl)phenyl]-2-chloroethan-1-ol](/img/structure/B13171404.png)
(1R)-1-[2,4-Bis(propan-2-yl)phenyl]-2-chloroethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-1-[2,4-Bis(propan-2-yl)phenyl]-2-chloroethan-1-ol: is an organic compound that belongs to the class of chlorohydrins This compound is characterized by the presence of a chloro group and a hydroxyl group attached to an ethan-1-ol backbone, with two isopropyl groups attached to the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-[2,4-Bis(propan-2-yl)phenyl]-2-chloroethan-1-ol typically involves the chlorination of an appropriate precursor, followed by the introduction of the hydroxyl group. One common method is the reaction of 2,4-bis(propan-2-yl)phenylmagnesium bromide with ethylene oxide, followed by chlorination using thionyl chloride or phosphorus trichloride.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and hydroxylation processes, utilizing continuous flow reactors to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The hydroxyl group in (1R)-1-[2,4-Bis(propan-2-yl)phenyl]-2-chloroethan-1-ol can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The chloro group can be reduced to form the corresponding ethane derivative.
Substitution: The chloro group can undergo nucleophilic substitution reactions to form various derivatives, such as ethers or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as sodium methoxide, ammonia, or primary amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of ethane derivatives.
Substitution: Formation of ethers, amines, or other substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, (1R)-1-[2,4-Bis(propan-2-yl)phenyl]-2-chloroethan-1-ol is used as an intermediate for the synthesis of more complex molecules
Biology: This compound has potential applications in the development of biologically active molecules. Its structural features can be exploited to design molecules with specific biological activities, such as enzyme inhibitors or receptor agonists.
Medicine: In medicinal chemistry, this compound can be used as a precursor for the synthesis of pharmaceutical compounds. Its derivatives may exhibit therapeutic properties, including anti-inflammatory, analgesic, or antimicrobial activities.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and other materials. Its reactivity and versatility make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of (1R)-1-[2,4-Bis(propan-2-yl)phenyl]-2-chloroethan-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chloro and hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
(1R)-1-[2,4-Bis(propan-2-yl)phenyl]ethan-1-ol: Lacks the chloro group, which may result in different reactivity and biological activity.
(1R)-1-[2,4-Bis(propan-2-yl)phenyl]-2-bromoethan-1-ol: Contains a bromo group instead of a chloro group, which can affect its reactivity and applications.
(1R)-1-[2,4-Bis(propan-2-yl)phenyl]-2-chloroethane: Lacks the hydroxyl group, which may influence its solubility and reactivity.
Uniqueness: The presence of both chloro and hydroxyl groups in (1R)-1-[2,4-Bis(propan-2-yl)phenyl]-2-chloroethan-1-ol imparts unique reactivity and versatility, making it a valuable compound in various fields
Propiedades
Fórmula molecular |
C14H21ClO |
|---|---|
Peso molecular |
240.77 g/mol |
Nombre IUPAC |
(1R)-2-chloro-1-[2,4-di(propan-2-yl)phenyl]ethanol |
InChI |
InChI=1S/C14H21ClO/c1-9(2)11-5-6-12(14(16)8-15)13(7-11)10(3)4/h5-7,9-10,14,16H,8H2,1-4H3/t14-/m0/s1 |
Clave InChI |
XRKKVEHJRHTTGS-AWEZNQCLSA-N |
SMILES isomérico |
CC(C)C1=CC(=C(C=C1)[C@H](CCl)O)C(C)C |
SMILES canónico |
CC(C)C1=CC(=C(C=C1)C(CCl)O)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


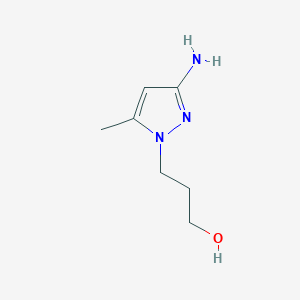
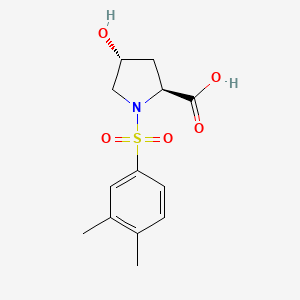
![Methyl 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B13171339.png)
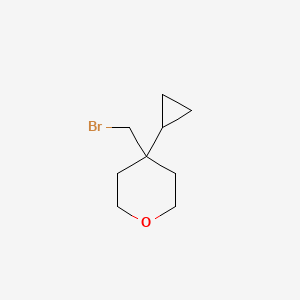
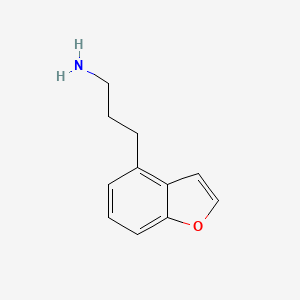
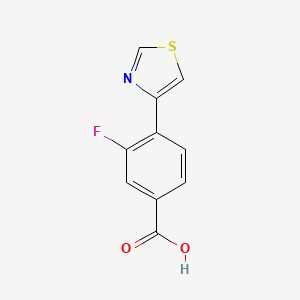
![3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one oxime](/img/structure/B13171361.png)
![2-Chloro-1-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]ethanone](/img/structure/B13171364.png)
![4-[3-(Dimethylamino)pyrrolidin-1-YL]thiophene-2-carbaldehyde](/img/structure/B13171368.png)
